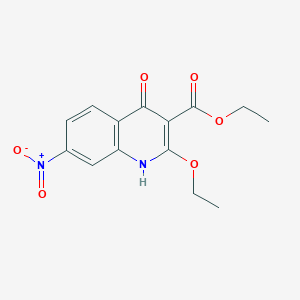

2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

Description

2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with ethoxy (position 2), nitro (position 7), and ethyl ester (position 3) groups. The ethoxy and nitro substituents contribute to its electronic and steric properties, influencing reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

ethyl 2-ethoxy-7-nitro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c1-3-21-13-11(14(18)22-4-2)12(17)9-6-5-8(16(19)20)7-10(9)15-13/h5-7H,3-4H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKAFMDCPHSXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C2=C(N1)C=C(C=C2)[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can yield a variety of functionalized quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4-oxo-1,4-dihydroquinoline compounds exhibit antimicrobial properties. 2-Ethoxy-7-nitro-4-oxo-1,4-dihydroquinoline derivatives have shown effectiveness against a range of bacterial strains. The nitro group in the structure is critical for enhancing antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties

The quinoline scaffold has been extensively studied for anticancer activity. Compounds similar to 2-Ethoxy-7-nitro-4-oxo-1,4-dihydroquinoline have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cellular signaling pathways crucial for cancer cell survival .

Case Studies and Research Findings

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of 2-Ethoxy-7-nitro-4-oxo-1,4-dihydroquinoline against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that this compound induces apoptosis through mitochondrial pathways. The findings showed that treatment with 2-Ethoxy-7-nitro-4-oxo-1,4-dihydroquinoline led to increased levels of reactive oxygen species (ROS) and activated caspase pathways, highlighting its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of 2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Position 1 Substituents

- Cyclopropyl group: Present in compounds like 1-cyclopropyl-7-ethoxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (). The cyclopropyl group enhances antibacterial activity by improving DNA gyrase binding .

Position 7 Substituents

- Nitro vs. Fluoro/Trifluoromethyl: The nitro group in the target compound is a strong electron-withdrawing group, increasing electrophilicity at the quinoline core. In contrast, 7-trifluoromethyl () and 6,8-difluoro () substituents enhance lipophilicity and metabolic stability .

- Nitroso-piperazine: In 1-cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (), the nitroso-piperazine group introduces hydrogen-bonding and π-π stacking capabilities, critical for crystal packing and antibacterial efficacy .

Position 3 Carboxylate Modifications

- Ethyl ester : The target compound’s ethyl ester group is hydrolytically labile, as seen in and , where ester hydrolysis yields carboxylic acid derivatives. This contrasts with methyl esters () and benzyl esters (), which exhibit varying hydrolysis rates and bioavailability .

Biological Activity

2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (CAS Number: 83842-10-8) is a synthetic compound belonging to the quinoline family, characterized by its complex structure and potential biological activities. The molecular formula of this compound is C14H14N2O6, indicating the presence of various functional groups that contribute to its reactivity and biological properties.

The biological activity of 2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester is primarily attributed to its interactions with specific molecular targets within biological systems. The compound's nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. Additionally, the quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Anticancer Activity

The anticancer potential of 2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and DNA damage. For instance, it has shown effectiveness against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, demonstrating a mean IC50 value indicative of its potency .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 2-Ethoxy-7-nitro derivatives exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

- Anticancer Activity : In vitro studies on cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent .

Summary of Biological Activities

Research Applications

The compound is not only significant for its biological activities but also serves as a precursor in the synthesis of more complex quinoline derivatives. Its utility spans various fields including:

- Medicinal Chemistry : Development of new therapeutic agents targeting microbial infections and cancer.

- Material Science : Potential applications in the development of new materials due to its unique chemical properties.

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester?

The compound can be synthesized via cyclization reactions involving substituted anilines and triethyl methanetricarboxylate under high-temperature conditions (215–220°C). This method avoids toxic solvents and achieves high yields (~85–90%) while allowing recovery of excess reagents with minimal loss (<5%) . Alternative approaches include modifications of fluoroquinolone precursors, such as nitrosation of piperazinyl-substituted derivatives under acidic conditions (e.g., nitric acid with ytterbium nitrate) .

Q. How is the structural integrity of this compound confirmed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Triclinic | |

| Space group | ||

| Unit cell dimensions | , , | |

| Hydrogen bonding | C–H⋯O (3.065–3.537 Å) |

Additional characterization methods include NMR, IR, and mass spectrometry, with emphasis on quinoline ring planarity (mean deviation ≤0.03 Å) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

The crystal packing is sustained by:

- C–H⋯O hydrogen bonds (3.065–3.537 Å) between the quinoline carbonyl and ethoxy groups .

- π-π stacking interactions between quinoline rings, with centroid-centroid distances of 3.586–3.934 Å .

- C–H⋯Cl interactions (3.431–3.735 Å) in halogenated derivatives .

These interactions influence solubility and stability, critical for formulation studies.

Q. How does nitrosation of the piperazinyl moiety affect biological activity?

Nitrosation introduces a nitroso group to the piperazine ring, altering electronic properties and binding affinity. For example, in ciprofloxacin derivatives, nitrosation shifts activity toward Gram-negative bacteria by modifying DNA gyrase interaction . Stability studies under physiological pH (e.g., 7.4) are recommended to assess hydrolytic degradation of the nitroso group .

Q. What analytical methods resolve contradictions in purity assessment?

- HPLC-MS : Detects trace impurities (e.g., de-ethylated byproducts) with a detection limit of 0.1% .

- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C, ruling out solvent residues .

- Elemental Analysis : Validates stoichiometric consistency (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can computational modeling guide structural modifications for enhanced activity?

Density Functional Theory (DFT) calculations predict:

- Electron-withdrawing groups (e.g., nitro at C7) increase electrophilicity of the C4 carbonyl, enhancing DNA gyrase inhibition .

- Substituents at C3 (ethoxy) improve membrane permeability by lowering logP values .

Molecular docking with Staphylococcus aureus gyrase (PDB: 2XCT) is recommended for virtual screening .

Methodological Considerations

Q. Designing stability studies under varying pH conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.